1-(Piperidin-4-yl)azetidin-3-ol
Overview
Description
“1-(Piperidin-4-yl)azetidin-3-ol” is a chemical compound with the molecular weight of 192.69 . It is also known as “1-(3-azetidinyl)-4-piperidinol dihydrochloride” and has a molecular weight of 229.15 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored at room temperature in an inert atmosphere . to 98% .Scientific Research Applications
Synthesis and Structural Analysis
1-(Piperidin-4-yl)azetidin-3-ol, as a part of the azetidine family, plays a significant role in drug discovery due to its structural similarities to piperidine, piperazine, and morpholine. Feskov et al. (2019) synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of these compounds and demonstrated their increased size and conformational flexibility through X-ray diffraction studies. These characteristics make them valuable as building blocks in lead optimization programs for drug development (Feskov et al., 2019).
Chemical Synthesis and Medicinal Chemistry
Azetidines are recognized for their reactivity with electrophiles and nucleophiles, leading to a variety of cyclic products such as piperidines, pyrrolidines, and pyrroles. Their ability to undergo ring transformation makes them versatile intermediates in the synthesis of more complex molecular structures. Singh et al. (2008) highlighted their application in creating various heterocyclic compounds, further emphasizing their importance in medicinal chemistry and drug design (Singh et al., 2008).
Antimicrobial Activities
The derivatives of piperidine and azetidine have been investigated for their antimicrobial properties. Suresh et al. (2016) synthesized a series of 2-hydroxypyrrolidine/piperidine derivatives and studied their antibacterial activity against various bacterial strains, demonstrating their potential in addressing bacterial infections (Suresh et al., 2016).
Designing Novel Agonists
The structural features of azetidines have been exploited in designing novel agonists targeting specific receptors. For instance, Sum et al. (2003) examined piperidine, pyrrolidine, and azetidine sulfonamides as linkers in designing human beta(3) adrenergic receptor agonists, showcasing the utility of these compounds in developing selective and potent receptor modulators (Sum et al., 2003).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-piperidin-4-ylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-1-3-9-4-2-7/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCWBHMMWDDZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681038 | |
Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1147423-04-8 | |
Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.